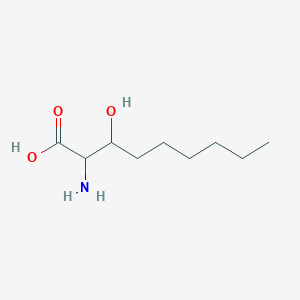
3-Hexylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexylserine (3-HS) is an amino acid derivative that has been studied extensively in the laboratory setting. It is a naturally occurring compound that is found in a variety of organisms, including plants, fungi, and bacteria. 3-HS has a variety of applications in the scientific research field, including its use as a biochemical reagent, a substrate for enzymatic reactions, and a tool for studying protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
Applications in Tissue Engineering
- Polyhydroxyalkanoates (PHA) Usage: 3-Hexylserine, as a component of PHA, has shown promise in tissue engineering. PHAs like poly 3-hydroxybutyrate (PHB), copolymers of 3-hydroxybutyrate and 3-hydroxyvalerate (PHBV), and others have been used in developing devices like sutures, cardiovascular patches, bone marrow scaffolds, and wound dressings. Changing PHA compositions can provide favorable mechanical properties, biocompatibility, and desirable degradation times under physiological conditions (Chen & Wu, 2005).
Biocompatibility Studies
- Functionalized Regioregular Poly(3-hexylthiophene) Layers: Studies have focused on regioregular poly(3-hexylthiophene) (P3HT), a semiconducting organic polymer, for biomedical test systems and organic biosensors in life sciences. Modifications like protein-based coatings and oxygen-plasma treatments have been done to enable growth of living cells on these modified surfaces, demonstrating the biocompatibility and biofunctionalization of P3HT (Scarpa et al., 2010).
Biosynthetic Pathways for Chemical Production
- 3-Hydroxypropionic Acid Production: Research on biosynthetic pathways for producing 3-hydroxypropionic acid, closely related to this compound, has been explored. These studies focus on engineering microbes to synthesize this compound, relevant for creating novel polymer materials and derivatives (Jiang, Meng, & Xian, 2009).
Applications in Environmental Treatment
- Adsorption of Heavy Metal Ions: Hydroxyapatite nanostructures, which could include derivatives like this compound, have been researched for environmental applications like water treatment. Hydroxyapatite nanosheet-assembled microspheres have shown a high adsorption capacity for heavy metal ions and selective adsorption activity, especially for Pb(2+) ions in acidic solutions (Zhao et al., 2014).
Eigenschaften
IUPAC Name |
2-amino-3-hydroxynonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-5-6-7(11)8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWOFXKZEXYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2616265.png)

![6-oxo-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B2616267.png)
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2616269.png)

![N-[(4-chlorophenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2616275.png)

![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2616283.png)



